Almotriptan-d6 maleate chemical structure and molecular weight
Almotriptan-d6 maleate chemical structure and molecular weight
An In-Depth Technical Guide to Almotriptan-d6 Maleate for Advanced Research Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Almotriptan-d6 maleate, a critical tool for researchers, scientists, and drug development professionals. We will delve into its chemical characteristics, the rationale behind its isotopic labeling, and its pivotal role in modern analytical methodologies. This document moves beyond a simple data sheet to offer field-proven insights into its practical application, ensuring both technical accuracy and a deep understanding of its utility in pharmacokinetic and metabolic studies.
Foundational Chemistry of Almotriptan and its Deuterated Analog
Almotriptan is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[1][2] Its mechanism of action involves cranial vessel constriction and inhibition of neuropeptide release.[3] For quantitative bioanalysis, which is fundamental to any drug development program, a stable isotope-labeled internal standard is the gold standard. Almotriptan-d6 maleate serves this exact purpose.
Deuterium Labeling: The Rationale
The "d6" in Almotriptan-d6 maleate signifies that six hydrogen atoms in the parent molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This substitution is typically engineered at metabolically stable positions. In the case of Almotriptan, the six deuterium atoms are located on the two methyl groups of the dimethylamino moiety.
The rationale for this specific placement is twofold:
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Metabolic Stability: The N-dimethyl group is a potential site for metabolism (N-demethylation). Placing deuterium here can sometimes alter the rate of metabolism, a phenomenon known as the "kinetic isotope effect." However, for its use as an internal standard, the key is that the label is not easily lost during sample preparation or ionization.
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Chemical Inertness: Deuterium substitution does not alter the fundamental chemical properties of the molecule. Therefore, Almotriptan-d6 behaves virtually identically to the unlabeled Almotriptan during chromatographic separation and ionization, ensuring it accurately reflects the analytical behavior of the analyte.
The primary advantage of using a stable isotope-labeled standard is in mass spectrometry. The six-dalton mass shift allows the mass spectrometer to distinguish between the analyte (Almotriptan) and the internal standard (Almotriptan-d6) while they co-elute chromatographically. This co-elution is critical for providing the most accurate correction for variations in sample extraction, matrix effects, and instrument response.[4]
Core Chemical and Physical Properties
The following table summarizes the key quantitative data for both the unlabeled and deuterated forms of Almotriptan maleate.
| Property | Almotriptan Maleate | Almotriptan-d6 Maleate | Data Source(s) |
| Molecular Formula | C₁₇H₂₅N₃O₂S · C₄H₄O₄ | C₁₇H₁₉D₆N₃O₂S · C₄H₄O₄ | [5][] |
| Molecular Weight | ~469.56 g/mol | ~475.60 g/mol | [5][] |
| Appearance | White to slightly yellow crystalline powder | Solid powder | [] |
| Parent Drug CAS | 154323-57-6 (Free Base) | 154323-57-6 (Free Base) | [7] |
| Maleate Salt CAS | 181183-52-8 | Not Applicable | [] |
Chemical Structure Visualization
The diagram below illustrates the chemical structure of Almotriptan-d6 maleate, highlighting the positions of the six deuterium atoms.
Caption: Chemical structure of Almotriptan-d6 maleate.
Application in Quantitative Bioanalysis: A Self-Validating System
Almotriptan-d6 maleate is indispensable for pharmacokinetic (PK) studies, therapeutic drug monitoring, and metabolic research.[5] Its primary application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of Almotriptan in biological matrices such as plasma or urine.[4][8]
The use of a stable-isotope labeled IS creates a self-validating system. Because the IS and the analyte have nearly identical physicochemical properties, any loss or variability during sample processing (e.g., liquid-liquid extraction, protein precipitation, solid-phase extraction) or ionization will affect both compounds to the same degree. By calculating the ratio of the analyte's response to the IS's response, these variations are normalized, leading to highly accurate and precise quantification.
Experimental Workflow: Quantification of Almotriptan in Human Plasma
The diagram below outlines a typical workflow for a bioanalytical study utilizing Almotriptan-d6 maleate.
Caption: Workflow for bioanalytical quantification using an internal standard.
Protocol: LC-MS/MS Quantification of Almotriptan
This section provides a representative, step-by-step protocol for the quantification of Almotriptan in human plasma. This protocol is based on established bioanalytical principles and published methodologies.[8]
Objective: To accurately determine the concentration of Almotriptan in human plasma samples.
Materials:
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Human plasma (K₂EDTA as anticoagulant)
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Almotriptan reference standard
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Almotriptan-d6 maleate (Internal Standard)
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Acetonitrile (HPLC or LC-MS grade)
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Formic acid (LC-MS grade)
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Water (Type I, ultrapure)
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Calibrators and Quality Control (QC) samples (prepared by spiking known concentrations of Almotriptan into blank plasma)
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
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Tandem Mass Spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source
Protocol Steps:
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Preparation of Working Solutions:
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Prepare a 1 mg/mL stock solution of Almotriptan and Almotriptan-d6 maleate in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to create working solutions for calibrators and QCs.
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Prepare a working solution of the internal standard (e.g., 100 ng/mL). The concentration is chosen to yield a robust signal without causing detector saturation.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Almotriptan-d6 IS working solution to every tube (except blanks) and vortex briefly. Causality: Adding the IS at the earliest stage ensures it undergoes all subsequent steps alongside the analyte, providing the most accurate correction.
-
Add 300 µL of ice-cold acetonitrile. Causality: Acetonitrile is an effective protein precipitating agent. The 3:1 ratio of solvent to plasma ensures complete precipitation.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C. Causality: Centrifugation pellets the precipitated proteins, leaving a clear supernatant containing the analyte and IS.
-
Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
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Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B, hold, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Example):
-
Ionization Mode: ESI Positive
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Detection Mode: Multiple Reaction Monitoring (MRM)
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MRM Transitions:
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Causality: MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each compound, minimizing interference from other matrix components.
-
-
-
Data Processing:
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Integrate the chromatographic peaks for both Almotriptan and Almotriptan-d6.
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Calculate the peak area ratio (Almotriptan area / Almotriptan-d6 area).
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Construct a calibration curve by plotting the peak area ratio versus the nominal concentration for the calibrator samples using a weighted (e.g., 1/x²) linear regression.
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Determine the concentration of Almotriptan in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
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Conclusion
Almotriptan-d6 maleate is more than just a labeled compound; it is an enabling technology for robust and reliable bioanalysis. Its design as a stable isotope-labeled internal standard allows researchers to develop highly accurate, precise, and self-validating quantitative assays. This level of analytical rigor is non-negotiable in drug development, where accurate pharmacokinetic data is essential for making critical decisions regarding safety, efficacy, and dosing. Understanding the principles behind its use empowers scientists to generate data of the highest integrity.
References
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TSI Journals. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF ALMOTRIPTAN IN PHARMACEUTICAL DOSAGE FORMS. Retrieved from [Link]
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Veeprho. (n.d.). Almotriptan-D6 Malate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123606, Almotriptan. Retrieved from [Link]
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Pascual, J., & del Arco, C. (2001). Almotriptan, a new anti-migraine agent: a review. Expert Opinion on Investigational Drugs, 10(4), 735-749. Retrieved from [Link]
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Acanthus Research. (n.d.). Almotriptan-D6 Maleate. Retrieved from [Link]
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BDG Synthesis. (n.d.). Almotriptan-d6 Maleate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123607, Almotriptan Malate. Retrieved from [Link]
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Kumar, K. R., Rao, C. B., Challa, B. R., & Kothapalli, C. B. (2012). Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study. ResearchGate. Retrieved from [Link]
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